

Application Notes and Protocols: Long-Term Stability of GB1107 in Frozen Aliquots

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term stability of the Galectin-3 inhibitor, **GB1107**, when stored in frozen aliquots. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound in experimental settings.

Introduction to GB1107

GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3), with a binding affinity (Kd) of 37 nM for human Galectin-3.[1][2][3][4][5] Research has demonstrated its efficacy in reducing tumor growth and metastasis in lung adenocarcinoma models and its potential in augmenting the response to PD-L1 blockade.[1][3][6] Furthermore, **GB1107** has been shown to play a role in mitigating liver fibrosis and suppressing invasive capacity in thyroid cancer cells.[7][8][9] Given its therapeutic potential, understanding its stability under various storage conditions is paramount for reliable and reproducible research.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity and biological activity of **GB1107**. The following table summarizes the recommended storage conditions for **GB1107** in both solid and solution forms based on information from various suppliers.



Form	Storage Temperature	Recommended Duration	Notes
Solid (Powder)	-20°C	Up to 3 years[3][4]	Store in a dry, dark environment.[2]
Stock Solution (in DMSO)	-80°C	1 to 2 years[1][3][4]	Aliquot to avoid repeated freeze-thaw cycles.[4] Use tightly sealed vials to prevent water absorption by DMSO.
-20°C	1 month to 1 year (conflicting data)[1][4]	For shorter-term storage.	
Working Solution (in aqueous buffer)	Use Immediately	N/A	It is recommended to prepare fresh for each experiment.

Experimental Protocol: Assessment of Long-Term Stability in Frozen Aliquots

This protocol outlines a method to determine the long-term stability of **GB1107** in a common solvent, Dimethyl Sulfoxide (DMSO), when stored as frozen aliquots. This procedure can be adapted for other solvent systems as required.

3.1. Objective

To evaluate the chemical stability of **GB1107** in DMSO over a defined period at -20°C and -80°C.

3.2. Materials

- **GB1107** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)



- · Cryogenic vials
- -20°C and -80°C freezers
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Analytical balance
- Volumetric flasks and pipettes

3.3. Procedure

- Preparation of Stock Solution (Timepoint 0):
 - Accurately weigh a sufficient amount of GB1107 powder.
 - Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary.[3]
 - This initial solution serves as the baseline (T=0) reference.
- Aliquoting and Storage:
 - Immediately aliquot the stock solution into single-use cryogenic vials. The volume of each aliquot should be suitable for a single experiment to avoid partial thawing of other aliquots.
 - Divide the aliquots into two sets. Store one set at -20°C and the other at -80°C.
- Stability Testing at Designated Timepoints:
 - At each designated timepoint (e.g., 1, 3, 6, 12, and 24 months), retrieve three aliquots from each storage temperature.
 - Thaw the aliquots rapidly at room temperature.
 - Analyze the samples immediately by a validated stability-indicating HPLC method.
- HPLC Analysis:



- Method: Develop an HPLC method capable of separating GB1107 from potential degradation products.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for small molecules.
- Detection: Use a UV detector at a wavelength where GB1107 has maximum absorbance.
- Quantification: Determine the peak area of GB1107. The stability is assessed by comparing the peak area of the stored samples to the peak area of the T=0 sample.
- Data Analysis:
 - Calculate the percentage of GB1107 remaining at each timepoint relative to the T=0 sample.
 - A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.
 - Observe for the appearance of any new peaks, which may indicate degradation products.

3.4. Freeze-Thaw Cycle Stability

To assess the impact of repeated temperature fluctuations, a freeze-thaw stability study should be conducted.

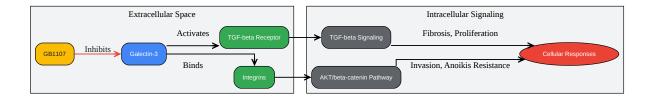
- Prepare aliquots of the GB1107 stock solution as described above.
- Subject a set of aliquots to a minimum of three freeze-thaw cycles.[10]
- A single cycle consists of freezing the sample at the designated temperature (-20°C or -80°C) for at least 24 hours, followed by thawing at room temperature until completely liquid.
 [10]
- After the final thaw, analyze the samples by HPLC and compare the results to the T=0 sample and samples that have not undergone freeze-thaw cycles.

Visualizations



4.1. GB1107 Mechanism of Action: Inhibition of Galectin-3 Signaling

Galectin-3 is involved in various pathological processes, including cancer progression and fibrosis. **GB1107** acts as an antagonist to Galectin-3, thereby inhibiting its downstream signaling pathways.



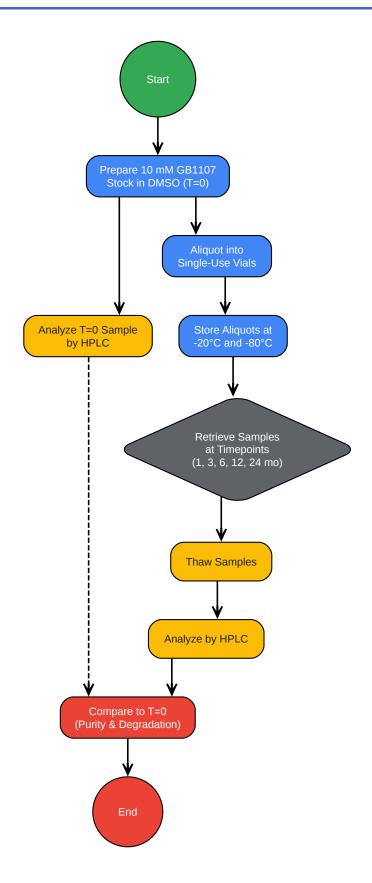
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Caption: Mechanism of **GB1107** in inhibiting Galectin-3 mediated signaling pathways.

4.2. Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the long-term stability of **GB1107** in frozen aliquots.





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Caption: Workflow for the long-term stability testing of frozen GB1107 aliquots.



Conclusion

The stability of **GB1107** is crucial for the validity of research findings. While supplier recommendations provide a solid foundation, it is best practice for researchers to perform their own stability assessments, particularly for long-term studies or when using different formulations. The protocols and information provided herein offer a comprehensive framework for ensuring the quality and reliability of **GB1107** in a research setting.

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